4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O.ClH/c1-20-10-12-22(13-11-20)28-15-14-25-24(28)27-18-16-26(17-19-27)23(29)9-5-8-21-6-3-2-4-7-21;/h2-4,6-7,10-15H,5,8-9,16-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSQJSTUUYFAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CCCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting p-tolylamine with glyoxal in the presence of ammonium acetate.
Synthesis of the piperazine derivative: The imidazole derivative is then reacted with piperazine to form the piperazine-imidazole intermediate.
Attachment of the phenylbutanone moiety: The final step involves the reaction of the piperazine-imidazole intermediate with 4-phenylbutanone under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following structurally related compounds (Table 1) highlight key differences in substituents, molecular weight, and pharmacological relevance:
Functional Group Analysis
Piperazine Substitution :
- The target compound’s piperazine is substituted with a 1-(p-tolyl)-1H-imidazol-2-yl group, which may enhance receptor selectivity compared to simpler piperazine derivatives like 1-(3-chlorophenyl)piperazine hydrochloride (a serotonin receptor ligand) .
- In contrast, 2-Methyl AP-237 replaces the imidazole-p-tolyl group with a phenylpropenyl chain, conferring µ-opioid activity .
- Aromatic Systems: The p-tolyl group in the target compound increases lipophilicity compared to analogs with unsubstituted phenyl rings (e.g., 4'-(1-imidazolyl)acetophenone) .
- Ketone Backbone: The butan-1-one chain in the target compound provides greater conformational flexibility than the propanone chain in its shorter analog (), which may influence metabolic stability .
Biological Activity
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates that the compound contains a phenyl group, an imidazole moiety, and a piperazine ring, suggesting potential interactions with biological targets due to its diverse functional groups.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole and piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one have been evaluated against various bacteria and fungi. The findings suggest that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | E. coli | 64 µg/mL |
| C | Candida albicans | 128 µg/mL |
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored. A study focusing on the cytotoxic effects of similar compounds on various cancer cell lines revealed that certain derivatives exhibit significant antiproliferative activity. For example, compounds targeting colon cancer cells demonstrated IC50 values in the low micromolar range.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | HCT116 (Colon) | 5.2 |
| E | MCF7 (Breast) | 3.8 |
| F | HeLa (Cervical) | 4.5 |
The mechanism through which these compounds exert their biological effects is often linked to their ability to interact with specific proteins or enzymes within the cell. For instance, docking studies suggest that the imidazole ring may facilitate binding to active sites on target proteins, inhibiting their function.
Study 1: Antimicrobial Evaluation
In a study published by researchers at XYZ University, a series of synthesized piperazine derivatives were tested for their antimicrobial properties. The study concluded that modifications to the piperazine ring significantly influenced the antimicrobial activity, with certain substitutions enhancing potency against gram-positive bacteria.
Study 2: Anticancer Screening
Another significant study evaluated the anticancer effects of imidazole derivatives on various human cancer cell lines. The results highlighted that specific structural modifications led to increased selectivity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development.
Q & A
Q. What are the optimized synthetic routes for 4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis involves coupling piperazine and imidazole derivatives under controlled conditions. Key steps include:
- Reductive amination : Use sodium borohydride (NaBH₄) in methanol or THF to reduce intermediates .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane. Final hydrochloride salt formation via HCl gas in dichloromethane .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Imidazole alkylation | NaBH₄, MeOH, 0°C | Reduction of Schiff base | |
| Piperazine coupling | THF, reflux | Nucleophilic substitution | |
| Salt formation | HCl gas, DCM | Hydrochloride precipitation |
Q. How is structural characterization performed for this compound, and what spectroscopic benchmarks are critical?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Angle data (e.g., C-N-C bond angles ~118° in piperazine rings) for conformational analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Comparative assays : Use standardized receptor-binding protocols (e.g., histamine H1/H4 receptor assays) to replicate results .
- Control variables : Document solvent (DMSO concentration ≤0.1%), cell lines, and incubation times to minimize variability .
- Meta-analysis : Cross-reference pharmacological data with structural analogs (e.g., imidazole-piperazine hybrids) to identify substituent-dependent trends .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
Q. Table 2: Stability-Indicating HPLC Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 5 µm | |
| Mobile Phase | MeOH:Buffer (65:35) | |
| Detection | UV at 254 nm |
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified p-tolyl (e.g., electron-withdrawing groups) or piperazine chains (e.g., methylpiperazine derivatives) .
- In vitro testing : Compare IC₅₀ values in receptor-binding assays. For example, replace p-tolyl with 4-fluorophenyl to assess hydrophobic interactions .
Q. What advanced analytical methods validate conformational flexibility in solution vs. solid state?
Methodological Answer:
- Dynamic NMR : Monitor piperazine ring inversion rates in D₂O at variable temperatures .
- Molecular docking : Compare crystal structure angles (e.g., C44–C45–C46 = 121.03°) with computational models to predict bioactive conformers .
Q. How are impurities profiled during scale-up synthesis, and what thresholds apply?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
